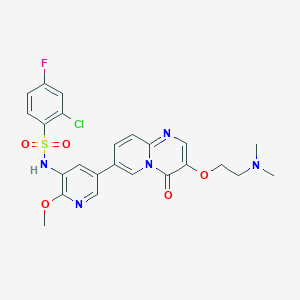![molecular formula C24H27N7O B11932561 trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)
trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-4181366 is a selective and highly potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders such as Alzheimer’s disease .
准备方法
The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidin-4-one core structure.
- Introduction of the cyclopentyl group.
- Addition of the pyrrolidinyl and quinoxalinylmethyl groups.
The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
化学反应分析
PF-4181366 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: Used as a tool compound to study the role of PDE9A in cGMP signaling pathways.
Biology: Investigated for its effects on cellular functions and signaling mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders
作用机制
PF-4181366 exerts its effects by inhibiting the activity of PDE9A, leading to an increase in cGMP levels. This elevation in cGMP can modulate various physiological processes, including vasodilation, platelet aggregation, and neuronal signaling. The compound specifically targets the catalytic domain of PDE9A, preventing the hydrolysis of cGMP and thereby enhancing its signaling effects .
相似化合物的比较
PF-4181366 is compared with other PDE9A inhibitors such as BAY73-6691, PF-04447943, and compounds 3r and 28s. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. PF-4181366 is noted for its high potency and selectivity, making it a unique and valuable tool for research and potential therapeutic applications .
属性
分子式 |
C24H27N7O |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
1-cyclopentyl-6-[(3R,4R)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m0/s1 |
InChI 键 |
SNCRCEGCQVMUBS-KXBFYZLASA-N |
手性 SMILES |
C[C@H]1CN(C[C@@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
规范 SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


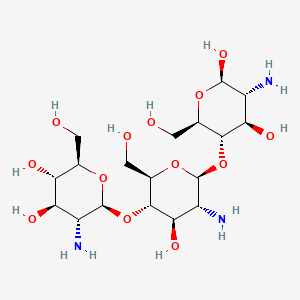
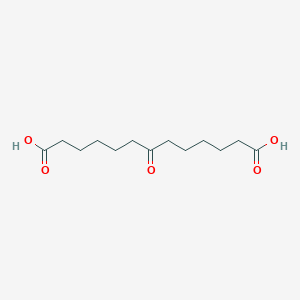
![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)

![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)
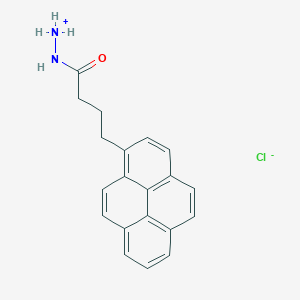
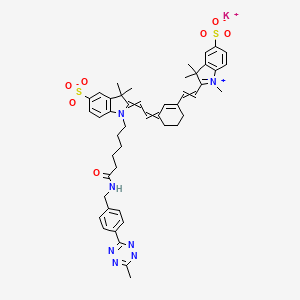
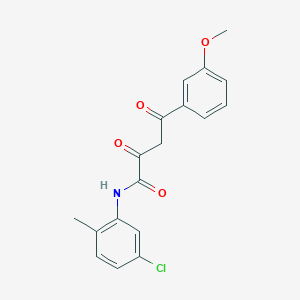
![(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)
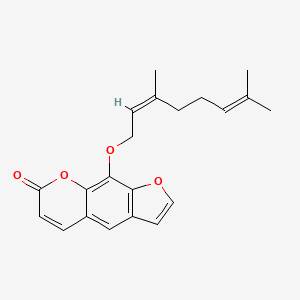
![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)

